molecular formula C25H25N6Na3O9 B13441121 Pemetrexed L-Glutamic Acid Trisodium Salt

Pemetrexed L-Glutamic Acid Trisodium Salt

Cat. No.: B13441121
M. Wt: 622.5 g/mol
InChI Key: WUUKQGFDPJBYPJ-XYTXGRHFSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemetrexed L-Glutamic Acid Trisodium Salt is a chemical form of the multitargeted antifolate antineoplastic agent, Pemetrexed. Pemetrexed is a chemotherapy medication approved for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC) . Its primary research value lies in its unique mechanism of action; it is a folate analog that disrupts folate-dependent metabolic processes essential for cell replication . Upon cellular uptake, Pemetrexed is converted to polyglutamate forms, which are retained in cells and act as potent inhibitors of several key enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. These enzymes include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By inhibiting the formation of these precursor nucleotides, Pemetrexed effectively prevents the synthesis of DNA and RNA, thereby inhibiting the growth and survival of cancer cells . Research has also explored its efficacy in other malignancies, including breast cancer . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H25N6Na3O9

Molecular Weight

622.5 g/mol

IUPAC Name

trisodium;(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxylatobutanoyl]amino]pentanedioate

InChI

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/q;3*+1/p-3/t15-,16-;;;/m0.../s1

InChI Key

WUUKQGFDPJBYPJ-XYTXGRHFSA-K

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Desalting of L-Glutamic Acid Diethyl Ester Hydrochloride Salt

  • Objective: Remove hydrochloride ions from L-glutamic acid diethyl ester hydrochloride salt to obtain the free diethyl ester.
  • Process: The hydrochloride salt is treated with an aqueous base solution, such as saturated sodium bicarbonate or sodium hydroxide solution, at room temperature. This step is followed by extraction with an organic solvent like dichloromethane (DCM) to isolate the desalted L-glutamic acid diethyl ester in the organic phase.
  • Conditions: Stirring for approximately 30 minutes at room temperature; organic extraction and concentration under mild temperature (20-30°C) to remove excess solvent.
  • Outcome: High-purity L-glutamic acid diethyl ester suitable for coupling reactions.

Coupling Reaction to Form Pemetrexed Diethyl Ester

  • Objective: Couple the activated form of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid diethyl ester to form pemetrexed diethyl ester.
  • Activation: The carboxylic acid group of the benzoic acid derivative is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of N-methylmorpholine (NMM), forming an active ester intermediate.
  • Reaction: The activated intermediate is reacted with the desalted L-glutamic acid diethyl ester in dimethylformamide (DMF) at low temperatures (0-15°C) to control reaction rate and minimize byproducts.
  • Workup: After reaction completion, the mixture is extracted with DCM and washed sequentially with water and sodium bicarbonate solution to remove impurities.
  • Purification: Addition of ethanol and p-toluenesulfonic acid monohydrate results in precipitation of pemetrexed diethyl ester p-toluenesulfonic acid salt, which is filtered, washed, and dried.
  • Yield and Purity: Typical yields are around 85%, with HPLC purity exceeding 99.5% and individual impurity content below 0.1%.

Hydrolysis to Pemetrexed Diacid

  • Objective: Convert the diethyl ester intermediate into the free diacid form of pemetrexed.
  • Method: Hydrolysis is performed by treating the p-toluenesulfonic acid salt of pemetrexed diethyl ester with aqueous sodium hydroxide solution.
  • Conditions: Reaction temperature maintained between 5-25°C, preferably 5-15°C, for 30 minutes to 3 hours.
  • pH Adjustment: After hydrolysis, hydrochloric acid is added to adjust the pH to approximately 2.8-3.2 to precipitate the free diacid.
  • Isolation: The diacid is filtered, washed, and dried under vacuum to obtain a solid intermediate.

Formation of Pemetrexed L-Glutamic Acid Trisodium Salt

  • Objective: Convert the free diacid into the trisodium salt form, the final active pharmaceutical ingredient.
  • Process: The diacid is dissolved in an aqueous sodium hydroxide solution (typically 2-3 equivalents relative to the diacid). The solution is stirred at 5-25°C for 30 minutes to 3 hours.
  • pH Control: The pH is carefully adjusted to 7.5-8.5 by adding hydrochloric acid.
  • Crystallization: The solution is then subjected to crystallization, often by adding ethanol and controlling temperature (50-60°C), followed by cooling, filtration, washing with ethanol, and vacuum drying.
  • Yield and Purity: This step yields this compound with high purity (>99.9% by HPLC) and minimal impurities (<0.05%).
Step No. Stage Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC) Notes
1 Desalting of L-glutamic acid diethyl ester hydrochloride salt Saturated NaHCO3, DCM extraction Room temp (25) 30 minutes Removal of HCl salt
2 Coupling to form pemetrexed diethyl ester p-toluenesulfonic acid salt CDMT, NMM, DMF, p-toluenesulfonic acid, DCM extraction 0-15 1-2 hours 85 >99.5% Low temperature to minimize byproducts
3 Hydrolysis to pemetrexed diacid NaOH aqueous solution, pH adjusted with HCl 5-15 30 min - 3 hrs Precipitation of free diacid
4 Formation of trisodium salt NaOH aqueous solution, pH adjustment with HCl, EtOH crystallization 5-25 (reaction), 50-60 (crystallization) 30 min - 3 hrs (reaction), 2-4 hrs (crystallization) 86-90 >99.9% Final API with high purity and low impurities
  • The preparation methods emphasize controlling temperature during coupling and hydrolysis steps to reduce heat generation and byproduct formation, which historically limited purity to below 95% HPLC.
  • Use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as an activating agent with N-methylmorpholine improves reaction efficiency and purity.
  • Crystallization from ethanol and controlled drying under vacuum ensures high-quality final product.
  • Recent patents and studies report achieving purity levels exceeding 99.9% with impurity content below 0.05%, suitable for pharmaceutical use.

The preparation of this compound is a multi-step process involving desalting, coupling, hydrolysis, and salt formation. The process requires precise control of reaction conditions, especially temperature and pH, to maximize yield and purity while minimizing impurities. Advances in the method, including the use of specific activating agents and optimized crystallization, have resulted in a robust, scalable synthesis suitable for industrial pharmaceutical production.

Chemical Reactions Analysis

Hydrolysis Reactions

The trisodium salt undergoes hydrolysis under alkaline conditions to yield pemetrexed diacid. This reaction is pivotal during synthesis and purification:

Reaction Conditions

  • Saponification : Treatment with NaOH (0.6M aqueous solution) at 20°C for 1 hour .

  • pH Adjustment : Acidification with HCl to pH 7.9–8.5 to isolate the disodium salt .

Data Table: Hydrolysis Parameters

ParameterValueSource
NaOH Concentration0.6M
Temperature20°C
Reaction Time1 hour
Final Purity>99.7% (HPLC)

Peptide Coupling Reactions

The trisodium salt precursor is synthesized via peptide coupling between 4-[2-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2 ) and L-glutamic acid diethyl ester (4 ):

Mechanism

  • Activation : CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine (NMM) form an active ester intermediate .

  • Coupling : The activated ester reacts with 4 to form pemetrexed diethyl ester (5 ) .

Critical Parameters

  • Solvent System : Dichloromethane/DMF (1:1 v/v) .

  • Temperature : 5–20°C .

  • Yield : 86–90% after saponification .

Alkylation and Impurity Formation

Residual N-methylmorpholine (NMM) or methyl iodide can lead to N-methyl impurities during synthesis:

N-Methyl Impurity

  • Formation : Methylation of the pyrrolopyrimidine nitrogen under basic conditions .

  • Mitigation : Use of high-purity NMM and controlled reaction times .

γ-Dipeptide Impurity

  • Source : Condensation with α-ethyl L-glutamate (11 ), a byproduct in diethyl L-glutamate starting material .

  • Structure : Triacid 8 formed via incomplete ester hydrolysis .

Stability and Degradation

The trisodium salt exhibits sensitivity to:

  • Oxidation : Degrades under aerobic conditions, necessitating inert atmospheres during synthesis .

  • Hydrolysis : Instability in aqueous solutions at extreme pH (<3 or >9) .

Stability Data

ConditionObservationSource
pH 7.5–8.5 (25°C)Stable for 24 hours
pH 3.0 (25°C)15% degradation in 8 hours

Biological Polyglutamation

In vivo, the compound is converted to polyglutamated forms by folylpolyglutamate synthetase, enhancing retention and inhibition of folate-dependent enzymes .

Key Enzymes Targeted

  • Thymidylate synthase (TS)

  • Dihydrofolate reductase (DHFR)

  • Glycinamide ribonucleotide formyltransferase (GARFT) .

Synthetic Byproducts and Control

Common Impurities

ImpurityStructureSource
N-Methyl derivativeMethylated pyrrolopyrimidine
γ-Dipeptide (8 )Triacid with α-ethyl glutamate

Purification Methods

  • Crystallization : Ethanol/water mixtures for disodium salt isolation .

  • Chromatography : Prep-HPLC to achieve >99.5% purity .

Scientific Research Applications

Pemetrexed L-Glutamic Acid Trisodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Pemetrexed L-Glutamic Acid Trisodium Salt exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are crucial for DNA synthesis and cell replication. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Pemetrexed L-Glutamic Acid Trisodium Salt, a comparative analysis with structurally or functionally related compounds is provided below, supported by a data table and research findings.

Table 1: Comparative Analysis of Sodium Salts Derived from Antifolates and Chelators

Compound Name Chemical Structure Molecular Weight (g/mol) Applications Key Properties References
This compound N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, trisodium salt 205.2084* Laboratory research ~90% purity; potential enhanced solubility due to trisodium formulation
Pemetrexed Disodium Heptahydrate (Alimta®) C₂₀H₁₉N₅Na₂O₆·7H₂O 597.49 Anticancer therapy (NSCLC, mesothelioma) Clinically approved; inhibits thymidylate synthase, dihydrofolate reductase
Methotrexate Disodium Salt C₂₀H₂₀N₈Na₂O₅ 514.42 Anticancer, autoimmune diseases Dihydrofolate reductase inhibitor; nephrotoxic
L-Glutamic Acid Tetrasodium Salt (GLDA-Na₄) C₅H₅NNa₄O₈ 351.08 Biodegradable chelator (industrial) High biodegradability; replaces EDTA in environmental applications
DL-Alanine-N,N-diacetic Acid Trisodium Salt (MGDA-Na₃) C₇H₈NNa₃O₆ 271.11 Chelator (detergents, water treatment) Thermally stable; effective in hard water

Note: Molecular weight discrepancies in require verification, as pemetrexed’s core structure typically exceeds 400 g/mol.

Key Research Findings

Pharmaceutical Efficacy and Stability: Pemetrexed disodium heptahydrate (Alimta®) demonstrates potent inhibition of folate-dependent enzymes, with clinical efficacy in NSCLC . Polymorphic instability in pemetrexed disodium has driven research into alternative salt forms, including the trisodium variant, to improve batch uniformity and solubility . Methotrexate disodium, while structurally analogous, exhibits broader immunosuppressive applications but higher toxicity profiles compared to pemetrexed .

Industrial and Environmental Applications :

  • GLDA (tetrasodium) and MGDA (trisodium) are biodegradable chelators replacing EDTA. GLDA’s glutamic acid backbone enhances eco-compatibility, achieving >90% biodegradation in 28 days .

Structural and Functional Divergence :

  • Pemetrexed salts are distinguished by their pyrrolopyrimidine core, enabling enzyme inhibition, whereas GLDA/MGDA leverage carboxylate groups for metal ion chelation .

Biological Activity

Pemetrexed L-Glutamic Acid Trisodium Salt is a notable compound primarily recognized as an impurity of the chemotherapeutic agent Pemetrexed, which is extensively used in treating various cancers, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical implications.

This compound exhibits multitargeted antifolate activity , inhibiting several key enzymes involved in folate metabolism:

  • Thymidylate Synthase (TS)
  • Dihydrofolate Reductase (DHFR)
  • Glycinamide Ribonucleotide Formyltransferase (GARFT)

These enzymes are crucial for the de novo synthesis of nucleotides necessary for DNA and RNA synthesis. By inhibiting these pathways, Pemetrexed disrupts cell replication processes, leading to cytotoxic effects on neoplastic cells .

Pharmacodynamics

The pharmacodynamics of this compound indicate that it competes with reduced folate to inhibit the activity of the aforementioned enzymes. The drug is transported into cells via the reduced folate carrier and membrane folate binding proteins. Once inside, it undergoes conversion to polyglutamate forms by folylpolyglutamate synthetase, which enhances its retention and potency within malignant cells .

Pharmacokinetics

Pemetrexed is administered intravenously and reaches peak plasma concentrations within approximately 30 minutes. Key pharmacokinetic parameters include:

  • Half-life : Approximately 3.5 hours
  • Protein Binding : About 81% bound to plasma proteins
  • Excretion : About 90% excreted in urine within 24 hours post-administration

The pharmacokinetics can vary based on patient factors such as renal function, which is critical for predicting potential toxicity .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical settings:

  • Chemotherapy for NSCLC : It is recommended as a first-line treatment in combination with platinum-based therapies and as a maintenance treatment post-first-line chemotherapy.
  • Toxicity Management : Studies have shown that pre-treatment with folic acid and vitamin B12 can significantly reduce hematologic toxicities associated with Pemetrexed therapy .

Case Study Insights

Several case reports highlight adverse reactions associated with Pemetrexed treatment, including:

  • Pneumonitis : A rare but serious inflammatory response in the lungs.
  • Urticarial Vasculitis : Skin reactions that require careful monitoring.

These findings underscore the importance of managing potential side effects through appropriate pre-treatment protocols .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure SimilarityPrimary Use
PemetrexedHighChemotherapy for lung cancer
MethotrexateModerateAntimetabolite for cancer treatment
Glutamic AcidLowAmino acid; neurotransmitter
N-Acetyl-L-Glutamic AcidModerateNutritional supplement
5-FluorouracilLowChemotherapy for various cancers

This table illustrates how this compound retains functional characteristics that may influence biological activity and pharmacokinetics despite being primarily an impurity of Pemetrexed.

Q & A

Q. What are the primary mechanisms of action of pemetrexed L-glutamic acid trisodium salt in inhibiting cancer cell proliferation?

Pemetrexed acts as a multi-target antifolate, primarily inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). These enzymes are critical for de novo synthesis of thymidine and purine nucleotides. Methodologically, enzyme inhibition can be quantified via in vitro activity assays (e.g., spectrophotometric monitoring of substrate conversion) and validated using cell viability assays (e.g., MTT or clonogenic assays) in mesothelioma or other cancer cell lines .

Q. How should biological samples containing pemetrexed be prepared for HPLC or mass spectrometric analysis?

Sample preparation requires degassing (via filtration/centrifugation for carbonated samples), filtration of turbid solutions (pleated/syringe filters), and decolorization with polyvinylpolypyrrolidone (PVPP) for highly pigmented samples. Protein removal can be achieved using perchloric acid. Ensure samples are diluted within the analytical range (e.g., 0.1–10 µM for pemetrexed) and stabilized at room temperature pre-analysis .

Q. What analytical methods are recommended for quantifying pemetrexed in pharmacokinetic studies?

High-throughput mass spectrometric approaches, such as matrix-assisted laser desorption/ionization–triple quadrupole–tandem mass spectrometry (MALDI-QqQ-MS/MS), offer sensitivity (detection limits ~5 ng/mL) and rapid processing. Calibration curves should be prepared in plasma matrix, with methotrexate as an internal standard to account for variability .

Advanced Research Questions

Q. How can researchers evaluate the impact of polyglutamation on pemetrexed’s intracellular retention and efficacy?

Polyglutamation is assessed via time- and concentration-dependent intracellular metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare pemetrexed’s polyglutamated forms in tumor vs. normal cells to evaluate retention differences. Folylpolyglutamate synthetase (FPGS) activity assays can further elucidate enzymatic conversion rates .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition constants (Ki) for pemetrexed across studies?

Discrepancies in Ki values (e.g., TS: 1.3 nM vs. DHFR: 7.2 nM) may arise from assay conditions (pH, folate levels) or cell-type-specific FPGS activity. Standardize assays using recombinant enzymes under physiological folate concentrations. Cross-validate with siRNA-mediated FPGS knockdown to isolate polyglutamation effects .

Q. How can impurity profiling of this compound be optimized for regulatory compliance?

Employ orthogonal methods: (1) HPLC-MS for diastereomer separation (e.g., pemetrexed impurity 1265908-59-5) and (2) nuclear magnetic resonance (NMR) for structural confirmation. Use reference standards (e.g., pemetrexed disodium heptahydrate) to establish impurity thresholds (<0.1% for major degradants) .

Q. What in vitro models best capture pemetrexed’s synergistic effects with cisplatin in combinatorial therapy?

Use 3D spheroid models of mesothelioma or non-small cell lung cancer (NSCLC) to mimic tumor microenvironments. Design dose-response matrices (e.g., pemetrexed: 0.1–100 µM; cisplatin: 0.1–50 µM) and assess synergy via Chou-Talalay combination indices. Validate with RNA-seq to identify co-targeted pathways (e.g., DNA repair) .

Q. How can researchers optimize detection limits in pemetrexed pharmacokinetic studies for low-abundance plasma samples?

Implement microsampling techniques (e.g., volumetric absorptive microsampling) paired with ultra-high-performance LC (UHPLC)-MS/MS. Optimize ion source parameters (e.g., ESI voltage: 3.5 kV; desolvation temperature: 500°C) to enhance ionization efficiency. Use stable isotope-labeled pemetrexed as an internal standard for absolute quantification .

Notes

  • Data Triangulation : Cross-reference enzyme inhibition data with clinical pharmacokinetic profiles to validate in vitro-in vivo correlations (IVIVCs) .
  • Method Validation : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and precision testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.